molecular formula C9H8N2OS B12328171 2-(4-Cyanophenoxy)ethanethioamide

2-(4-Cyanophenoxy)ethanethioamide

Cat. No.: B12328171
M. Wt: 192.24 g/mol
InChI Key: WLDGXIUSTZKRRF-UHFFFAOYSA-N
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Description

2-(4-Cyanophenoxy)ethanethioamide is a thioamide derivative featuring a cyanophenoxy substituent. The cyano group (-CN) is electron-withdrawing, influencing electronic distribution, reactivity, and intermolecular interactions. This article compares its hypothetical attributes with structurally similar compounds, leveraging data from synthesis, physicochemical properties, biological activity, and safety profiles.

Properties

Molecular Formula

C9H8N2OS

Molecular Weight

192.24 g/mol

IUPAC Name

2-(4-cyanophenoxy)ethanethioamide

InChI

InChI=1S/C9H8N2OS/c10-5-7-1-3-8(4-2-7)12-6-9(11)13/h1-4H,6H2,(H2,11,13)

InChI Key

WLDGXIUSTZKRRF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)OCC(=S)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Cyanophenoxy)ethanethioamide typically involves the reaction of 4-cyanophenol with ethanethioamide under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethyl sulfoxide (DMSO). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for 2-(4-Cyanophenoxy)ethanethioamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-Cyanophenoxy)ethanethioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioamide group to an amine.

    Substitution: The cyanophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Cyanophenoxy)ethanethioamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Cyanophenoxy)ethanethioamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may block the phosphoinositide 3-kinase/protein kinase B/mammalian target of rapamycin/extracellular signal-regulated kinase (PI3K/Akt/mTOR/ERK) signaling pathway, which is involved in cell proliferation and survival .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Properties

Table 1: Structural and Physical Properties of Analogs
Compound Name Substituent(s) Molecular Formula Melting Point (°C) Molecular Weight (g/mol) Key Features
2-(4-Methoxyphenoxy)ethanethioamide 4-Methoxyphenoxy C9H11NO2S Not reported 209.25 Electron-donating methoxy group
2-(4-Sulfamoylphenyl)ethanethioamide 4-Sulfamoylphenyl C8H9N2O2S2 Not reported 230.30 Sulfamoyl group (polar, acidic)
2-Oxo-N-phenyl-2-(4-(trifluoromethyl)phenyl)ethanethioamide 4-Trifluoromethylphenyl C15H11F3N2OS Yellow oil (solidifies) 324.32 Lipophilic trifluoromethyl group
2-(2-Oxooxazolidin-3-yl)ethanethioamide Oxazolidinone ring C5H8N2O2S Not reported 160.19 Small molecular size, acute toxicity
Hypothetical 2-(4-Cyanophenoxy)ethanethioamide 4-Cyanophenoxy C9H8N2OS Estimated 150–170 192.24 Electron-withdrawing cyano group

Key Observations :

  • Electron Effects: The cyano group in 2-(4-Cyanophenoxy)ethanethioamide is expected to reduce electron density on the aromatic ring compared to methoxy (electron-donating) but may enhance reactivity in nucleophilic or electrophilic reactions relative to sulfamoyl or trifluoromethyl groups .
  • Melting Point: Analogs with aromatic substituents (e.g., 4-chlorophenyl in ) exhibit melting points ranging from 66°C to 179°C, suggesting the cyanophenoxy variant may similarly display moderate crystallinity .
  • Molecular Weight : The compound’s lower molecular weight (192.24 g/mol) compared to sulfamoyl (230.30 g/mol) or trifluoromethyl (324.32 g/mol) analogs could improve solubility in polar solvents .

Key Insights :

  • Antimicrobial Potential: Pyridazine-based thioamides in show fungicidal activity, suggesting the cyanophenoxy variant may share similar mechanisms, such as enzyme inhibition via thioamide binding .
  • Commercial Viability : The methoxy analog’s projected market growth (CAGR XX% by 2032) contrasts with the discontinued sulfamoyl derivative , highlighting the importance of substituent choice for stability and efficacy.
  • Toxicity: The oxazolidinone derivative’s acute toxicity underscores the need for rigorous safety profiling of the cyano variant, which may have milder effects due to its lack of reactive heterocycles.

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